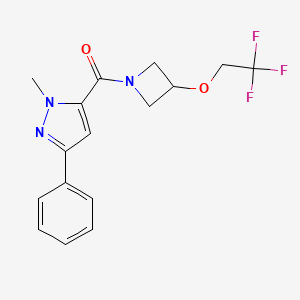

(1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-methyl-5-phenylpyrazol-3-yl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N3O2/c1-21-14(7-13(20-21)11-5-3-2-4-6-11)15(23)22-8-12(9-22)24-10-16(17,18)19/h2-7,12H,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPALKUSZPXJCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CC(C3)OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is a pyrazole derivative that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological screening, and the implications of its activity in various fields such as pharmacology and agriculture.

Synthesis

The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions, often utilizing catalysts to enhance yield and purity. The detailed synthetic route may vary based on the desired derivatives but generally follows established organic chemistry protocols.

Biological Activity Overview

The biological activity of pyrazole derivatives, including the target compound, has been widely studied. These compounds are known for their diverse pharmacological properties, including:

- Antimicrobial Activity : Pyrazole derivatives exhibit significant antimicrobial properties against various bacterial strains.

- Antifungal Activity : Some derivatives have shown promising results against phytopathogenic fungi.

- Anti-inflammatory Properties : Certain compounds within this class have been noted for their ability to modulate inflammatory responses.

- Antitumor Activity : Research indicates potential applications in cancer therapy.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain compounds exhibited zones of inhibition comparable to standard antibiotics. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, with notable effectiveness observed in specific substitutions on the pyrazole ring .

Antifungal Activity

In another study focusing on antifungal properties, derivatives were synthesized and tested against Gibberella zeae and Fusarium oxysporum. Some compounds demonstrated over 50% inhibition at concentrations as low as 100 µg/mL, outperforming commercial fungicides .

Anti-inflammatory and Antitumor Activities

Research has also explored the anti-inflammatory effects of pyrazole derivatives. These compounds were found to inhibit pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases. Additionally, some studies have reported promising antitumor activity against various cancer cell lines .

Table 1: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity

- Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The incorporation of the trifluoroethoxy group enhances lipophilicity and metabolic stability, potentially improving bioavailability and efficacy against various cancer cell lines.

- For instance, a study demonstrated that similar compounds showed IC50 values in the low micromolar range against breast cancer cells, suggesting that this compound could be optimized for similar effects.

-

Anti-inflammatory Properties

- Pyrazole derivatives are known to modulate inflammatory pathways. The compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced prostaglandin synthesis and subsequent inflammation.

- Case studies have shown that compounds with similar structures significantly reduced edema in animal models, indicating potential therapeutic use in treating inflammatory diseases.

-

Antimicrobial Activity

- The presence of the pyrazole ring is associated with antimicrobial properties. Research has shown that derivatives can exhibit activity against both gram-positive and gram-negative bacteria.

- A specific case study highlighted the effectiveness of pyrazole-based compounds in inhibiting the growth of Staphylococcus aureus, suggesting that this compound could be developed as an antimicrobial agent.

Pharmacological Insights

-

Mechanism of Action

- The compound's mechanism likely involves interaction with specific biological targets such as enzymes or receptors involved in disease processes. For example, its structure may allow it to act as an inhibitor of certain kinases involved in cancer cell proliferation.

- Computational modeling studies have suggested that the trifluoroethoxy group enhances binding affinity to target proteins through hydrophobic interactions.

-

Drug Design Considerations

- The unique structural features of this compound make it a candidate for further modification to enhance its pharmacokinetic properties. Structure-activity relationship (SAR) studies could provide insights into optimizing efficacy and reducing toxicity.

Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs from the literature:

Key Observations:

Pyrazole Modifications: The target compound’s pyrazole ring is distinct from analogs like 7a (hydroxy/amino substituents) and 5 (diketone linkage), which prioritize hydrogen bonding or metal chelation .

Azetidine Functionalization : The 2,2,2-trifluoroethoxy group on the azetidine ring contrasts with simpler substituents (e.g., methyl or unmodified azetidine in other hybrids). This group’s strong electron-withdrawing nature may enhance binding to hydrophobic pockets in target proteins, similar to trifluoromethyl groups in 6 .

Hybrid Systems: Unlike pyrazoline-pyridine (5) or azetidine-quinoline (6) hybrids, the target compound’s pyrazole-azetidine scaffold balances rigidity and flexibility, which is advantageous for optimizing pharmacokinetic properties.

Q & A

Q. What advanced in vitro models (e.g., 3D organoids) can better predict in vivo efficacy?

- Methodological Answer :

- Patient-derived organoids : Test compound efficacy in colorectal or lung cancer organoids to mimic tumor heterogeneity .

- Co-culture systems : Include stromal cells (e.g., fibroblasts) to assess microenvironment effects on drug response .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.